

Biological Activity of Dregea volubilis Crude Extracts: A Technical Overview

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Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B15592077

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Introduction

Dregeoside Da1 is a naturally occurring pregnane glycoside isolated from the plant *Dregea volubilis* (syn. *Wattakakka volubilis*), a perennial woody vine belonging to the *Asclepiadaceae* family.[1][2][3] This plant has a rich history in traditional medicine, particularly in Ayurveda, where it is used to treat a variety of ailments including eye infections, diabetes, and skin diseases.[4] While **Dregeoside Da1** is a purified compound, scientific investigation has largely focused on the biological activities of crude extracts from various parts of *Dregea volubilis*. This technical guide provides a comprehensive overview of the documented biological activities of these crude extracts, presenting quantitative data, detailed experimental protocols, and conceptual diagrams of experimental workflows.

Data on Biological Activities

The biological activities of *Dregea volubilis* crude extracts are multifaceted, with studies demonstrating antimicrobial, antioxidant, anti-inflammatory, antidiabetic, antitumor, and phytotoxic properties. The following tables summarize the key quantitative findings from various studies.

Antimicrobial Activity

Extract Type	Plant Part	Test Organism	Quantitative Data	Reference
Methanolic	Fruits	Pseudomonas aeruginosa	15 mm inhibition zone	[1]
Chloroform	Leaves	Staphylococcus aureus, Pseudomonas aeruginosa	Potent inhibitory action at 66.66 µg/ml	[5]
Ethanolic	Leaves	Gram-positive, Gram-negative bacteria, and fungi	Comparable to standard drugs ciprofloxacin and amphotericin	[6]

Antioxidant Activity

Extract Type	Plant Part	Assay	IC50 Value	Reference
Ethanolic	Leaves	DPPH scavenging	-	[5]
Hexane	Leaves	ABTS method	13.26 to 24.36 µg/ml	[5]
Chloroform	Leaves	ABTS method	13.26 to 24.36 µg/ml	[5]
Chloroform	Leaves	H2O2 method	Potent activity, comparable to standard rutin	[5]
Watery & Ethanolic	Fruits	DPPH assay	Less potent than isolated compounds	[1]

Anti-inflammatory Activity

Extract Type	Plant Part	Animal Model	Dose	% Inhibition of Paw Edema	Reference
Methanolic	Leaves	Carrageenan-induced paw edema	100, 200, 400 mg/kg	Significant reduction	[7]
Chloroform Fraction	Leaves	Carrageenan-induced paw edema	-	66% (most potent)	[7]

Antidiabetic Activity

Extract Type	Plant Part	Animal Model	Dose	Effect	Reference
Ethanolic	Leaves	Streptozotocin-induced diabetic rats	200 mg/kg	Significant reduction in fasting blood glucose	[8]
Active Fraction (Dv-1)	Leaves	Streptozotocin-induced diabetic rats	100 mg/kg	Significant reduction in fasting blood glucose, cholesterol, and triglycerides; improvement in HDL	[8]

Phytotoxic Activity

Extract Type	Plant Part	Test Plant	IC50 Value (mg D.W. equivalent extract/mL)	Reference
Aqueous Methanolic	Leaves	Italian ryegrass (roots)	3.21	[9]
Aqueous Methanolic	Leaves	Cress (roots)	4.93	[9]
Aqueous Methanolic	Leaves	Italian ryegrass (shoots)	10.15	[9]
Aqueous Methanolic	Leaves	Cress (shoots)	7.94	[9]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the biological activities of *Dregea volubilis* crude extracts.

Preparation of Plant Extracts

Fresh leaves or fruits of *Dregea volubilis* are collected, shade-dried at room temperature, and ground into a fine powder.[5][8] The powdered material is then subjected to extraction using various solvents such as petroleum ether, chloroform, methanol, or ethanol, often through methods like Soxhlet extraction or cold percolation.[5][8] The resulting crude extracts are then concentrated under reduced pressure and stored for further investigation.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

- Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.
- Wells of a defined diameter (e.g., 10 mm) are aseptically punched into the agar.

- A specific volume (e.g., 0.2 mL) of the plant extract, dissolved in a suitable solvent, is added to each well.
- The plates are incubated at 37°C for 24 hours.
- The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.^[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

- Different concentrations of the plant extract are prepared in a suitable solvent (e.g., ethanol).
- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.
- The plant extract solutions are mixed with the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the extract). Ascorbic acid is often used as a positive control.^[5]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

- Experimental animals (e.g., rats) are divided into control, standard, and test groups.
- The initial paw volume of each animal is measured using a plethysmometer.
- The test groups are orally administered with different doses of the plant extract. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

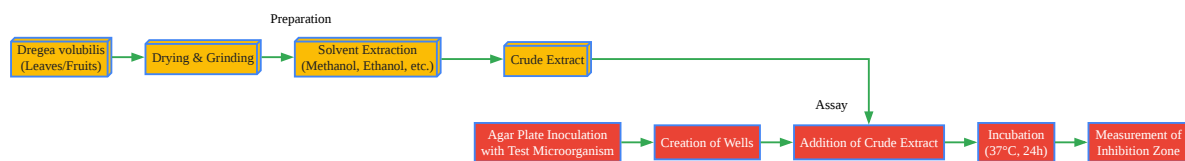
- After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.
- The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- The percentage of inhibition of paw edema is calculated for each group relative to the control group.[7]

Antidiabetic Activity Assay (Streptozotocin-Induced Diabetic Model)

- Diabetes is induced in experimental animals (e.g., rats) by a single intraperitoneal injection of streptozotocin (STZ).
- Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.
- Diabetic animals are divided into control, standard, and test groups.
- The test groups are orally administered with the plant extract for a specified period (e.g., 21 days). The standard group receives a known antidiabetic drug (e.g., metformin), and the control group receives the vehicle.
- Fasting blood glucose levels are monitored at regular intervals.
- At the end of the study, blood samples are collected to analyze lipid profiles (total cholesterol, triglycerides, HDL).[8]

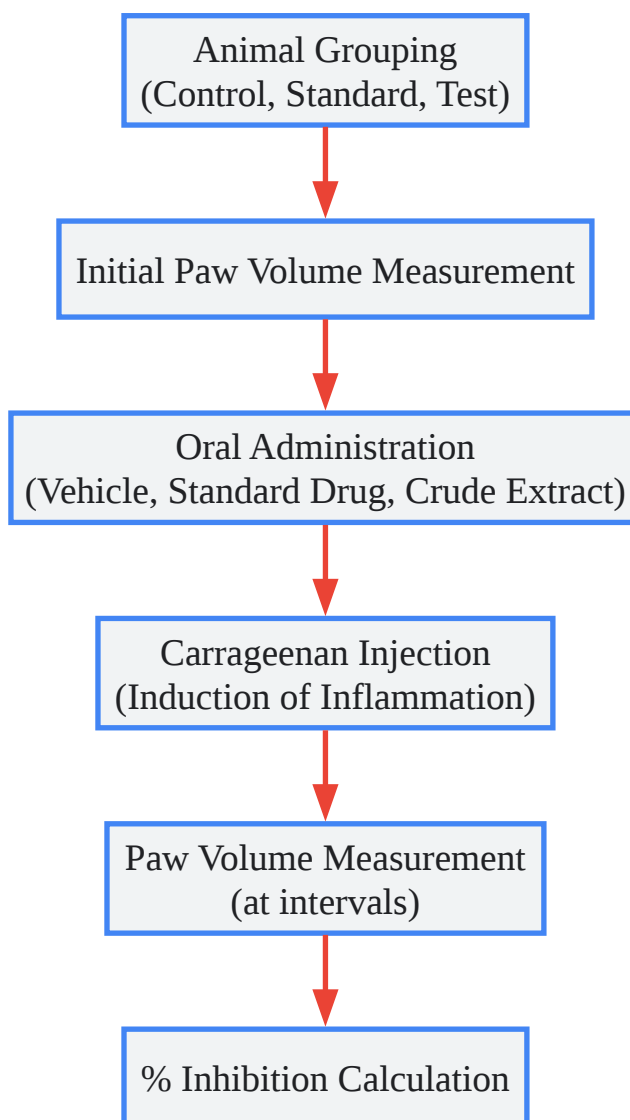
Visualizations: Workflows and Pathways

Due to the limited information on specific signaling pathways targeted by the crude extracts of *Dregea volubilis* in the reviewed literature, the following diagrams illustrate the general experimental workflows for assessing biological activity.



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Caption: Workflow for Antimicrobial Activity Assessment.



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Caption: Workflow for In Vivo Anti-inflammatory Assay.

Conclusion

Crude extracts from *Dregea volubilis* exhibit a broad spectrum of promising biological activities, validating their use in traditional medicine. The presence of various phytochemicals, including alkaloids, flavonoids, terpenoids, and glycosides like **Dregeoside Da1**, likely contributes to these effects through synergistic actions.[4][10] While the current body of research provides a strong foundation, further studies are warranted to elucidate the specific mechanisms of action and the signaling pathways modulated by the active constituents of these extracts. Such

investigations are crucial for the potential development of new therapeutic agents from this valuable medicinal plant.

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